Benafentrine

Phosphodiesterase inhibition Enzymology Smooth muscle pharmacology

Benafentrine (AH 21-132) is a uniquely polypharmacological research reagent combining dual PDE3/4 inhibition with PAFR antagonism. Unlike generic PDE4 inhibitors (e.g., rolipram), Benafentrine uniquely suppresses antigen-induced histamine release from human lung tissue, and it lacks the adenosine A1 antagonism of theophylline, providing a cleaner pathway-specific profile for airway hyperresponsiveness and allergic inflammation models. Select Benafentrine to ensure experimental reproducibility and translational relevance in pulmonary pharmacology studies. Order high-purity (>98%) material today.

Molecular Formula C23H27N3O3
Molecular Weight 393.5 g/mol
CAS No. 35135-01-4
Cat. No. B026854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenafentrine
CAS35135-01-4
Synonymsrel-N-[4-[(4aR,10bS)-1,2,3,4,4a,10b-Hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide; 
Molecular FormulaC23H27N3O3
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C
InChIInChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1
InChIKeyDCDXHGMCXGHXBM-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benafentrine (CAS 35135-01-4): A Research-Grade Dual PDE3/4 Inhibitor and PAFR Antagonist for Asthma and Inflammation Models


Benafentrine, also designated AH 21-132, is a benzonaphthyridine-derived small molecule that functions as a dual inhibitor of phosphodiesterase (PDE) isoenzymes 3 and 4 [1]. It also exhibits antagonist activity at the platelet-activating factor receptor (PAFR) [2]. Originally developed by Novartis and progressed to Phase I clinical trials for asthma, Benafentrine is supplied as a high-purity research reagent (>98%) and is primarily utilized in preclinical models of airway hyperresponsiveness, allergic inflammation, and pulmonary pharmacology [3].

Benafentrine (CAS 35135-01-4): Why Simple PDE4 Inhibitors or Non-Selective PDE Inhibitors Cannot Substitute for Its Unique Pharmacological Fingerprint


Benafentrine cannot be functionally substituted by a generic PDE4 inhibitor (e.g., rolipram) or a non-selective PDE inhibitor (e.g., aminophylline). Its value lies in its unique combination of dual PDE3/4 inhibition and PAFR antagonism. Direct comparative studies reveal that while rolipram and Benafentrine both inhibit antigen-induced late-phase airway resistance, only Benafentrine and aminophylline inhibit antigen-induced histamine release from human lung tissue [1]. Furthermore, Benafentrine, unlike theophylline, does not induce spasm in cooled trachealis muscle and lacks adenosine A1 receptor antagonism, thereby offering a cleaner, pathway-specific profile for in vivo studies [2]. This polypharmacology, validated across multiple assays, makes generic substitution a critical variable in experimental reproducibility.

Benafentrine (CAS 35135-01-4): A Quantitative Evidence Guide to Its Differentiating Pharmacology vs. Rolipram, Aminophylline, and Zardaverine


Benafentrine (CAS 35135-01-4): Isoenzyme Selectivity Profile (PDE3/PDE4 vs. PDE1/PDE2) Validated via Ki Determination

Benafentrine (AH 21-132) demonstrates high selectivity for PDE-III and PDE-IV isoenzymes over PDE-I and PDE-II. In comparative enzymology studies, its inhibition constants (Ki) for PDE-III and PDE-IV range from 0.30 to 0.55 µM, whereas its Ki for PDE-I and PDE-II are significantly higher, ranging from 20 to 140 µM [1]. This selectivity profile is distinct from non-selective PDE inhibitors like aminophylline and provides a mechanistic basis for its targeted functional effects.

Phosphodiesterase inhibition Enzymology Smooth muscle pharmacology

Benafentrine (CAS 35135-01-4): Differential Functional Efficacy in an Antigen-Induced Late-Phase Airway Resistance Model vs. Aminophylline

In a guinea pig model of allergic asthma, both Benafentrine and the PDE4-selective inhibitor rolipram inhibited the aeroantigen challenge-induced late-phase increase in airway resistance. In contrast, the non-selective PDE inhibitor aminophylline failed to produce this effect [1]. This functional outcome differentiates Benafentrine from aminophylline and highlights its capacity to modulate the late-phase allergic response, a key feature of asthma pathophysiology.

In vivo pharmacology Asthma models Airway hyperresponsiveness

Benafentrine (CAS 35135-01-4): Human Tissue Ex Vivo Data – Differential Inhibition of Antigen-Induced Histamine Release vs. Rolipram

In ex vivo experiments using human lung tissue fragments, Benafentrine and the non-selective PDE inhibitor aminophylline both inhibited antigen-induced histamine release. Notably, the PDE4-selective inhibitor rolipram did not inhibit histamine release in this same human tissue preparation [1]. This finding demonstrates a functional advantage of Benafentrine's dual PDE3/4 inhibition over selective PDE4 inhibition in a clinically relevant human tissue assay.

Ex vivo pharmacology Human tissue Mast cell degranulation

Benafentrine (CAS 35135-01-4): Clinical Bronchodilation Evidence in Human Volunteers vs. Zardaverine

In clinical evaluation, Benafentrine demonstrated dose-dependent bronchodilation after methacholine challenge in healthy human volunteers [1]. This contrasts with the dual PDE3/4 inhibitor zardaverine, which in clinical trials did not cause lung function improvements in COPD patients [1]. While both compounds were ultimately discontinued, this human pharmacodynamic data indicates that Benafentrine exhibits measurable acute bronchodilator activity, whereas zardaverine does not.

Clinical pharmacology Bronchodilation Human pharmacodynamics

Benafentrine (CAS 35135-01-4): Mechanistic Differentiation – Lack of Adenosine A1 Receptor Antagonism vs. Theophylline

Unlike theophylline, which acts as an antagonist at adenosine A1 receptors, Benafentrine does not exhibit this off-target activity. Electrophysiological studies in guinea-pig trachealis show that Benafentrine-induced relaxation is accompanied by suppression of electrical slow waves and cellular hyperpolarization, without the A1 receptor antagonism that contributes to theophylline's side effect profile [1]. This mechanistic difference is critical for experiments where adenosine receptor signaling must be excluded.

Receptor pharmacology Mechanism of action Off-target effects

Benafentrine (CAS 35135-01-4): Key Research and Industrial Application Scenarios for Scientific Procurement


Preclinical Models of Allergic Asthma and Airway Hyperresponsiveness

Benafentrine is ideally suited for in vivo studies in guinea pig or mouse models of allergic asthma, where its ability to inhibit both immediate and late-phase airway resistance changes is well-documented [1]. Its dual PDE3/4 inhibition and PAFR antagonism provide a unique polypharmacological profile for investigating complex inflammatory cascades in the lung.

Ex Vivo Human Tissue Studies of Mast Cell Degranulation and Histamine Release

Benafentrine is a critical tool for ex vivo experiments using human lung tissue fragments. Its demonstrated ability to inhibit antigen-induced histamine release, a function not shared by selective PDE4 inhibitors like rolipram, makes it indispensable for translational research focused on human mast cell biology and immediate hypersensitivity reactions [1].

Enzymology and PDE Isoenzyme Selectivity Profiling

Benafentrine serves as a reference standard for PDE enzymology studies. Its well-characterized Ki values for PDE-III (0.30–0.55 µM) and PDE-IV, alongside its minimal activity against PDE-I and PDE-II (Ki 20–140 µM), make it a valuable comparator for profiling novel dual PDE3/4 inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benafentrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.